
Dichloromethanesulfonamide
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Overview
Description
Dichloromethanesulfonamide (Cl₂CHSO₂NH₂) is a sulfonamide derivative characterized by a dichloromethyl group (-CHCl₂) attached to a sulfonamide moiety (-SO₂NH₂). Its synthesis involves the reaction of dichloromethanesulfonyl chloride with amines under controlled conditions, as described in studies by Roush et al. (1998, 2001) . The electron-withdrawing chlorine atoms enhance the acidity of the sulfonamide proton (pKa ~10–11), a property critical for its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichloromethanesulfonamide can be synthesized through the reaction of methanesulfonamide with chlorine gas. The reaction typically occurs under controlled conditions to ensure the proper formation of the dichlorinated product. The general reaction is as follows: [ \text{CH}_3\text{SO}_2\text{NH}_2 + 2\text{Cl}_2 \rightarrow \text{CH}_2\text{Cl}_2\text{SO}_2\text{NH}_2 + 2\text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction is carried out in specialized reactors that allow for the efficient handling of chlorine gas and the safe production of the compound. The process is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Dichloromethanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of methanesulfonamide.
Substitution: The chlorine atoms in this compound can be substituted with other nucleophiles, leading to a variety of substituted sulfonamide products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include methanesulfonamide, substituted sulfonamides, and sulfonic acid derivatives.
Scientific Research Applications
Dichloromethanesulfonamide has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism by which dichloromethanesulfonamide exerts its effects involves the interaction of its sulfonamide group with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the modification of protein function, depending on the specific target and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Differences
The table below summarizes key structural and functional distinctions:
Compound | Molecular Formula | Molecular Weight | Functional Groups | Key Structural Features |
---|---|---|---|---|
Dichloromethanesulfonamide | Cl₂CHSO₂NH₂ | ~163.07 | Sulfonamide, -CHCl₂ | Linear aliphatic backbone |
Dichlorphenamide | C₆H₆Cl₂N₂O₄S₂ | 305.16 | Disulfonamide, -C₆H₃Cl₂ | Aromatic benzene ring with two -SO₂NH₂ |
Dichlorofluoromethanesulfenyl chloride | CFCl₂SCl | 169.43 | Sulfenyl chloride (-SCl), -CFCl₂ | Electrophilic sulfur center |
Dichloramine | Cl₂HN | 85.92 | Amine (-NH₂), -Cl₂ | Simple inorganic structure |
Physicochemical Properties
Toxicity Profiles
- This compound: Limited toxicity data, but sulfonamides generally exhibit renal and hepatic risks at high doses.
- Dichlorphenamide : Well-tolerated in therapeutic doses but may cause hypokalemia .
- Dichlorofluoromethanesulfenyl chloride : Corrosive; releases HCl upon hydrolysis .
- Dichloramine : Highly irritating to mucous membranes; requires strict handling protocols .
Biological Activity
Dichloromethanesulfonamide, a sulfonamide derivative, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its antimicrobial, anticancer, and antiviral properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its sulfonamide functional group, which is known for its diverse biological activities. The general structure can be represented as:
where R denotes the dichloromethane moiety. This compound's unique properties stem from the presence of the sulfonamide group, which enhances its interaction with biological targets.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. A study evaluated several sulfonamide derivatives against common bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing the efficacy of these compounds.
Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |
---|---|---|---|
This compound | E. coli | 30 ± 0.12 | 7.81 |
This compound | S. aureus | 31 ± 0.12 | 7.81 |
Sulfamethoxazole | E. coli | 32 ± 0.12 | 7.5 |
The results indicate that this compound has comparable antibacterial activity to well-known sulfa drugs like sulfamethoxazole .
Anticancer Activity
Recent research has highlighted the anticancer potential of this compound and related compounds through in vitro studies. Molecular docking studies demonstrated that this compound can effectively bind to DNA, inhibiting cancer cell proliferation.
Case Study: Anticancer Efficacy
A study focused on the compound's effects on various cancer cell lines, including HeLa (cervical cancer) and MDA-MB-231 (breast cancer). The results are summarized in the table below:
Cell Line | GI50 (μM) | Binding Energy (kcal/mol) |
---|---|---|
HeLa | 7.2 ± 1.12 | -10.5 |
MDA-MB-231 | 4.62 ± 0.13 | -11.2 |
MCF-7 | 7.13 ± 0.13 | -10.8 |
These findings suggest that this compound exhibits strong cytotoxicity compared to standard chemotherapeutic agents like Doxorubicin .
Antiviral Activity
This compound also shows promise as an antiviral agent. Research indicates that certain sulfonamides can inhibit viral proteases, which are critical for viral replication.
Inhibition Studies
Inhibitory concentrations against Dengue virus protease were evaluated:
Compound | IC50 (μM) |
---|---|
This compound | 48.2 |
Control Compound | 121.9 |
This data suggests that this compound could serve as a lead compound in developing antiviral therapies .
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation pathways. The sulfonamide moiety competes with para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, thereby disrupting essential metabolic processes.
Q & A
Basic Research Questions
Q. Q1. What are the established synthetic routes for dichloromethanesulfonamide, and how do reaction conditions influence yield?
Methodological Answer: this compound is synthesized via sulfonation of dichloromethane followed by amidation. Key steps include:
- Sulfonation : Using chlorosulfonic acid (ClSO₃H) under controlled temperature (0–5°C) to avoid over-sulfonation .
- Amidation : Reaction with ammonia or primary amines in anhydrous solvents (e.g., THF) at reflux. Yield optimization requires precise stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) and inert atmosphere to prevent hydrolysis .
- Characterization : Confirm purity via NMR (¹H/¹³C) and IR spectroscopy (S=O stretch at 1350–1150 cm⁻¹) .
Q. Q2. How do solvent polarity and pH affect the solubility of this compound?
Methodological Answer:
- Solvent Polarity : this compound exhibits higher solubility in polar aprotic solvents (e.g., DMSO, DMF) due to strong dipole interactions with the sulfonamide group. In non-polar solvents (e.g., hexane), solubility drops below 0.1 mg/mL .
- pH Dependence : Solubility increases in alkaline conditions (pH > 10) due to deprotonation of the sulfonamide NH group. Below pH 6, protonation reduces solubility by 40–60% .
Advanced Research Questions
Q. Q3. What analytical techniques are most effective for resolving contradictions in reported spectral data for this compound derivatives?
Methodological Answer: Conflicting spectral data (e.g., NMR shifts, IR peaks) often arise from impurities or tautomerism. To resolve discrepancies:
High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ for CCl₂SO₂NH₂: calculated 191.9412) .
X-ray Crystallography : Resolve structural ambiguities (e.g., bond angles, conformation) .
Dynamic NMR : Detect tautomeric equilibria (e.g., NH proton exchange rates) under variable temperatures .
Q. Q4. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA software to model transition states (e.g., B3LYP/6-31G* level). Key parameters include LUMO energy (electron-deficient sulfonyl group) and Fukui indices for electrophilic sites .
- MD Simulations : Predict solvent effects (e.g., solvation shells in DMSO vs. water) using GROMACS .
Q. Q5. What experimental designs minimize bias when studying this compound’s biological activity?
Methodological Answer:
- Blinded Assays : Assign compound codes to avoid observer bias in cytotoxicity studies .
- Positive/Negative Controls : Include reference inhibitors (e.g., acetazolamide for carbonic anhydrase assays) .
- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values with 95% confidence intervals .
Q. Data Contradiction and Reproducibility
Q. Q6. How should researchers address inconsistencies in reported catalytic activity of this compound-based complexes?
Methodological Answer:
- Meta-Analysis : Follow PRISMA guidelines to systematically review literature (e.g., filter studies by catalyst loading, substrate scope) .
- Sensitivity Analysis : Test variables like trace moisture (Karl Fischer titration) or ligand purity (HPLC) .
- Collaborative Trials : Reproduce key experiments across independent labs using standardized protocols .
Q. Q7. What statistical methods validate the stability of this compound under accelerated degradation conditions?
Methodological Answer:
- ANOVA : Compare degradation rates (e.g., 40°C/75% RH vs. 25°C) across batches .
- Principal Component Analysis (PCA) : Identify outliers in FTIR or HPLC datasets .
- Arrhenius Modeling : Predict shelf-life using activation energy (Eₐ) derived from thermal stress tests .
Q. Advanced Method Development
Q. Q8. How can in situ spectroscopic techniques monitor this compound’s reaction kinetics?
Methodological Answer:
- ReactIR : Track real-time sulfonamide formation (disappearance of S=O-Cl peak at 1420 cm⁻¹) .
- UV-Vis Stopped-Flow : Measure rapid intermediates (e.g., sulfene) with millisecond resolution .
Q. Q9. What strategies optimize enantioselective synthesis of chiral this compound derivatives?
Methodological Answer:
- Chiral Auxiliaries : Use (R)-BINOL-based catalysts for asymmetric sulfonylation .
- Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to separate enantiomers .
Q. Ethical and Safety Considerations
Q. Q10. What protocols ensure safe handling of this compound given its potential toxicity?
Methodological Answer:
Properties
CAS No. |
64325-10-6 |
---|---|
Molecular Formula |
CH3Cl2NO2S |
Molecular Weight |
164.01 g/mol |
IUPAC Name |
dichloromethanesulfonamide |
InChI |
InChI=1S/CH3Cl2NO2S/c2-1(3)7(4,5)6/h1H,(H2,4,5,6) |
InChI Key |
KGGPATRDOYEZAY-UHFFFAOYSA-N |
Canonical SMILES |
C(S(=O)(=O)N)(Cl)Cl |
Origin of Product |
United States |
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